molecular formula C19H22ClN5O B280363 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide

Cat. No.: B280363
M. Wt: 371.9 g/mol
InChI Key: WUJDNNIQSYRPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide involves the inhibition of certain enzymes, including proteases and kinases. This inhibition leads to the disruption of various cellular processes, which ultimately results in the death of the target cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have potent antiviral and antifungal properties, which make it useful in the treatment of infections caused by these pathogens. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide is its potency as an enzyme inhibitor. This makes it useful in various lab experiments, including drug discovery and development. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide. One direction is the development of new drugs based on this compound for the treatment of viral and fungal infections. Another direction is the study of the compound's anti-inflammatory properties for the treatment of inflammatory disorders. Finally, the compound's potential as an enzyme inhibitor could lead to the discovery of new drugs for various diseases.

Synthesis Methods

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide involves the reaction of 3-chloro-1H-1,2,4-triazole with N-(2-pyridinylmethyl)-1-adamantanecarboxamide in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained in high yield and purity.

Scientific Research Applications

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-pyridinylmethyl)-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of certain enzymes, which makes it useful in drug discovery and development. It has also been studied for its antiviral and antifungal properties, which could lead to the development of new drugs to combat these infections.

Properties

Molecular Formula

C19H22ClN5O

Molecular Weight

371.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C19H22ClN5O/c20-17-23-12-25(24-17)19-8-13-5-14(9-19)7-18(6-13,11-19)16(26)22-10-15-3-1-2-4-21-15/h1-4,12-14H,5-11H2,(H,22,26)

InChI Key

WUJDNNIQSYRPRI-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NCC5=CC=CC=N5

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

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